2,4,6-Trifluorophenylsulfur pentafluoride
Description
Properties
IUPAC Name |
pentafluoro-(2,4,6-trifluorophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8S/c7-3-1-4(8)6(5(9)2-3)15(10,11,12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWQUZXUFKFHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(F)(F)(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694121 | |
| Record name | 1,3,5-Trifluoro-2-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062610-12-1 | |
| Record name | 1,3,5-Trifluoro-2-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
TFPSF serves as a versatile building block in organic chemistry, particularly for introducing sulfur pentafluoride (SF₅) groups into organic molecules. The incorporation of SF₅ groups can enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Materials Science
In materials science, TFPSF is utilized in the development of advanced materials such as liquid crystals and polymers. The incorporation of SF₅ groups can significantly alter the physical properties of materials:
- Liquid Crystals : TFPSF derivatives have been explored for their potential use in liquid crystal displays (LCDs), where they can improve thermal stability and response times due to their unique electronic properties .
- Polymer Development : The introduction of TFPSF into polymer matrices can enhance their chemical resistance and mechanical properties, making them suitable for various industrial applications.
Agrochemicals
TFPSF and its derivatives have shown promise as bioactive agents in agrochemicals. Their ability to modify biological activity makes them suitable candidates for the development of:
- Herbicides : Research indicates that compounds containing SF₅ groups exhibit enhanced herbicidal activity compared to their non-fluorinated counterparts .
- Insecticides and Fungicides : The introduction of TFPSF into agrochemical formulations can lead to increased efficacy against pests and pathogens due to improved uptake and metabolic stability within target organisms .
Case Study: Liquid Crystal Applications
In a study published by the Beilstein Journal of Organic Chemistry, researchers synthesized various arylsulfur pentafluorides, including TFPSF, and evaluated their liquid crystalline properties. The results indicated that TFPSF derivatives exhibited favorable thermal transitions and mesomorphic behavior, making them suitable for LCD applications .
Case Study: Agrochemical Efficacy
Another study focused on the herbicidal activity of SF₅-containing compounds derived from TFPSF. The findings demonstrated that these compounds had significantly higher activity against common weeds compared to traditional herbicides, suggesting a potential new avenue for developing more effective agricultural chemicals .
Mechanism of Action
The mechanism by which 2,4,6-Trifluorophenylsulfur pentafluoride exerts its effects is not well-documented. its reactivity suggests that it can interact with various molecular targets and pathways, potentially leading to the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between 2,4,6-Trifluorophenylsulfur pentafluoride and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |
|---|---|---|---|---|
| This compound | C₆H₂F₃SF₅ | 204.16 | 2557-81-5 | Phenyl ring with 3 F substituents + SF₅ |
| Phenylsulfur pentafluoride | C₆H₅SF₅ | 204.16 | 2557-81-5 | Unsubstituted phenyl + SF₅ |
| Trifluoromethylsulfur pentafluoride | CF₃SF₅ | 196.07 | 373-80-8 | SF₅ directly bonded to CF₃ |
| Trifluorovinylsulfur pentafluoride | C₂F₃SF₅ | 218.06 | - | Vinyl group with SF₅; dimerizes readily |
Key Observations :
- The trifluoromethylsulfur pentafluoride (CF₃SF₅) has a lower molecular weight and simpler structure but lacks the aromatic stabilization and substitution versatility of the phenyl-based analogs .
- The unsubstituted phenylsulfur pentafluoride shares the same molecular weight as this compound but exhibits reduced electronic effects due to the absence of fluorine substituents on the ring .
Reactivity and Stability
- Thermal Stability : The SF₅ group in this compound confers superior thermal stability compared to CF₃ analogs. For instance, trifluorovinylsulfur pentafluoride (C₂F₃SF₅) dimerizes in the presence of cesium fluoride, forming SF₅CFCF₂ derivatives, whereas the phenyl-substituted analogs remain stable under similar conditions .
- Electrophilic Reactivity : The electron-withdrawing fluorine substituents on the phenyl ring enhance the electrophilicity of the SF₅ group, making this compound more reactive in nucleophilic substitutions compared to phenylsulfur pentafluoride .
Biological Activity
2,4,6-Trifluorophenylsulfur pentafluoride (TFPSF) is an organosulfur compound notable for its unique structure, which includes a phenyl ring substituted with three fluorine atoms at the 2, 4, and 6 positions, bonded to a sulfur atom coordinated to five fluorine atoms. Its molecular formula is C₆H₂F₅S. This compound is recognized for its high reactivity and stability under various conditions, making it a significant subject of study in both organic synthesis and potential biological applications.
General Characteristics
Research on the biological activity of TFPSF is still limited; however, preliminary studies suggest potential applications in medicinal chemistry. The introduction of fluorine into organic molecules typically enhances metabolic stability and bioavailability. Compounds with similar structures have been investigated for their antimicrobial and antiviral properties, indicating that TFPSF may also exhibit significant biological activities.
The biological activity of TFPSF may be attributed to its electrophilic nature due to the presence of multiple fluorine atoms. This characteristic allows it to interact with various biological molecules, potentially leading to diverse biological effects. The specific molecular targets and pathways involved in its mechanism of action require further investigation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of TFPSF:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Phenylsulfur trifluoride | C₆H₅SF₃ | Known for its stability and use as a fluorinating agent. |
| 4-Fluorophenylsulfur pentafluoride | C₆H₅F₅S | Contains one less fluorine than TFPSF; used similarly in synthesis. |
| 3-Chloro-2,4,6-trifluorophenylsulfur pentafluoride | C₆H₃ClF₃S | Contains chlorine substituent; exhibits different reactivity patterns due to halogen presence. |
The unique arrangement of fluorine atoms on the phenyl ring enhances the electrophilic character of TFPSF compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Properties : While direct studies on TFPSF are scarce, related compounds have demonstrated antimicrobial activity. For instance, arylsulfur pentafluorides have been noted for their effectiveness against various bacterial strains. Further research could elucidate whether TFPSF exhibits similar properties.
- Fluorination Chemistry : The compound's role as a fluorination agent in synthetic chemistry has been documented extensively. Its ability to introduce fluorine into organic molecules can lead to enhanced biological activity and stability in pharmaceutical applications.
- Reactivity Studies : Interaction studies involving TFPSF indicate that it can react with nucleophiles, leading to diverse reaction pathways that contribute to its utility in synthetic chemistry. Understanding these interactions is crucial for predicting potential biological effects.
Preparation Methods
Formation of Arylsulfur Chlorotetrafluoride Intermediate
The key intermediate, arylsulfur chlorotetrafluoride (ArSF4Cl), is prepared by reacting the corresponding diaryl disulfide or aryl thiol with chlorine in the presence of an alkali metal fluoride such as potassium fluoride or cesium fluoride.
- Reagents:
- Diaryl disulfide or aryl thiol (e.g., 2,4,6-trifluorophenyl disulfide)
- Chlorine gas (Cl2), typically in excess (about 7 mol per mol of disulfide)
- Alkali metal fluoride (KF or CsF), in large excess (approximately 16 mol per mol of disulfide)
- Solvent: dry acetonitrile
- Conditions:
- Temperature: Ice-bath temperature to room temperature (0°C to ~25°C)
- Reaction time: Approximately 9 hours or as optimized
- Notes:
- Spray-dried potassium fluoride is preferred due to its larger surface area and higher reactivity.
- The reaction must be driven to completion to avoid contamination of the product with arylsulfur trifluoride intermediates.
- The resulting arylsulfur chlorotetrafluoride is typically isolated by distillation or recrystallization.
This method yields the trans-isomer predominantly, except in cases of polyfluorinated aryl rings where cis/trans mixtures may form.
Conversion to Arylsulfur Pentafluoride
The arylsulfur chlorotetrafluoride intermediate is then fluorinated to the pentafluoride using a fluoride source.
- Fluoride sources:
- Zinc fluoride (ZnF2)
- Hydrogen fluoride (HF)
- Antimony(III/V) fluorides (SbF3 or SbF5)
- Conditions:
- The reaction is typically carried out at temperatures above 0°C to facilitate fluorination.
- Sometimes halogen presence (Cl2, Br2, I2, or interhalogens) is used to promote the reaction.
- Outcome:
- The fluorination replaces the chlorine atom in ArSF4Cl with fluorine, yielding the desired arylsulfur pentafluoride (ArSF5).
- This step is generally high yielding and scalable.
Comparative Table of Preparation Conditions and Yields
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,4,6-Trifluorophenyl disulfide | Cl2 (~7 mol/mol), KF (~16 mol/mol), dry acetonitrile, 0–25°C, ~9 h | 2,4,6-Trifluorophenylsulfur chlorotetrafluoride (ArSF4Cl) | ~85–90 | Spray-dried KF preferred for efficiency |
| 2 | ArSF4Cl | Fluoride source (ZnF2, HF, SbF3), >0°C, possible halogen presence | 2,4,6-Trifluorophenylsulfur pentafluoride (ArSF5) | Moderate to excellent | Fluorination replaces Cl with F |
Q & A
Q. What are the optimized synthetic routes for 2,4,6-trifluorophenylsulfur pentafluoride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves reacting 2,4,6-trifluorophenyl precursors with sulfur tetrafluoride (SF₄) in the presence of Lewis acids like SbF₃/SbF₅ mixtures. Key parameters include:
- Molar ratios : A 4.5:1 SbF₃/SbF₅ ratio improves yield (77%) by minimizing side reactions like chlorination .
- Temperature : Reactions typically proceed at 80–100°C to activate SF₄ while avoiding decomposition.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) separates the product from byproducts such as 3-chloro-2,4,6-trifluorophenylsulfur pentafluoride.
Table 1 : Optimization of Synthetic Conditions
| Lewis Acid Ratio (SbF₃:SbF₅) | Temperature (°C) | Yield (%) | Byproduct (%) |
|---|---|---|---|
| 4.5:1 | 90 | 77 | <5 |
| 1:0 | 90 | 60 | 20 |
Q. How can researchers ensure purity during isolation of this compound?
- Methodological Answer :
- Chromatography : Use gradient elution (hexane to 10% ethyl acetate) to resolve closely eluting impurities.
- Crystallization : Recrystallization in dichloromethane/hexane mixtures enhances purity (>98%) .
- Analytical Validation : Confirm purity via ¹⁹F NMR (δ −40 to −60 ppm for SF₅ groups) and GC-MS to detect trace chlorinated byproducts .
Advanced Research Questions
Q. What mechanistic insights explain side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Chlorination side reactions arise from SbF₅-induced activation of SF₄Cl intermediates, forming [ArSF₃Cl]⁺[SbF₆]⁻ species. Mitigation strategies include:
Q. How can spectroscopic and computational methods resolve contradictions in structural assignments?
- Methodological Answer : Discrepancies between NMR and X-ray crystallography data may arise from dynamic effects (e.g., fluxionality in SF₅ groups). Resolve via:
Q. What safety protocols are recommended for handling this compound, given its structural analogs?
- Methodological Answer : While direct toxicity data is limited, extrapolate from bromine pentafluoride (IDLH: 1.7 ppm):
- Ventilation : Use fume hoods with >100 ft/min airflow.
- PPE : Wear acid-resistant gloves (e.g., Viton®) and full-face respirators with fluoride cartridges.
- Emergency Response : Neutralize spills with dry sodium bicarbonate to avoid exothermic HF release .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental thermodynamic properties?
- Methodological Answer : For example, if computed Gibbs free energy (ΔG) conflicts with calorimetric
- Validate Assumptions : Check solvent effects (e.g., HF-SbF₅ mixtures alter reaction entropy ).
- Experimental Replication : Repeat measurements using static bomb calorimetry under controlled humidity.
- Benchmarking : Compare with bromine pentafluoride’s thermodynamic data (ΔHvap = 30.5 kJ/mol) to identify systematic errors .
Tables for Reference
Table 2 : Comparative Toxicity of Pentafluoride Compounds
Table 3 : Key ¹⁹F NMR Shifts for Structural Confirmation
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| SF₅ | −45 to −60 | Quintet |
| Aromatic F | −110 to −125 | Doublet |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
